molecular formula C10H19NO B057519 1-(1-Propylpiperidin-3-yl)ethanone CAS No. 118371-33-8

1-(1-Propylpiperidin-3-yl)ethanone

Cat. No. B057519
M. Wt: 169.26 g/mol
InChI Key: NKXQUSMZKPGODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Propylpiperidin-3-yl)ethanone, commonly known as PPE, is a chemical compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. PPE is a relatively new compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of PPE is similar to that of other cathinones, which involves the release of neurotransmitters, such as dopamine and serotonin, in the brain. PPE acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft.

Biochemical And Physiological Effects

PPE has been shown to have stimulant effects on the central nervous system, including increased alertness, euphoria, and increased heart rate and blood pressure. PPE has also been shown to have an impact on the immune system, with studies suggesting that it may have immunomodulatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using PPE in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects on the central nervous system and its potential applications in scientific research. However, one limitation of using PPE in lab experiments is that it is a controlled substance in many countries, which may limit its availability and use in research.

Future Directions

There are several future directions for research on PPE and other cathinones. One area of research is the development of new cathinones with specific effects on neurotransmitter systems, which could have potential applications in the treatment of neurological and psychiatric disorders. Another area of research is the study of the long-term effects of cathinone use on the brain and the body, which could have implications for public health and drug policy. Additionally, more research is needed to understand the mechanisms of action of cathinones and their effects on the immune system, which could have implications for the treatment of autoimmune disorders.

Synthesis Methods

PPE can be synthesized through various methods, including the Leuckart-Wallach reaction, reductive amination, and oxidative coupling. The Leuckart-Wallach reaction involves the reaction of propiophenone with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of propiophenone with an amine and a reducing agent, such as sodium borohydride. Oxidative coupling involves the reaction of propiophenone with an oxidizing agent, such as potassium permanganate, in the presence of a catalyst.

Scientific Research Applications

PPE has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have stimulant effects similar to those of other cathinones, such as methylone and mephedrone. PPE has also been used to study the mechanisms of action of cathinones and their effects on neurotransmitter systems, such as dopamine and serotonin.

properties

CAS RN

118371-33-8

Product Name

1-(1-Propylpiperidin-3-yl)ethanone

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(1-propylpiperidin-3-yl)ethanone

InChI

InChI=1S/C10H19NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h10H,3-8H2,1-2H3

InChI Key

NKXQUSMZKPGODT-UHFFFAOYSA-N

SMILES

CCCN1CCCC(C1)C(=O)C

Canonical SMILES

CCCN1CCCC(C1)C(=O)C

Origin of Product

United States

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